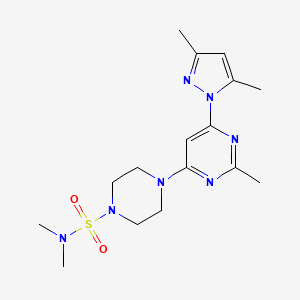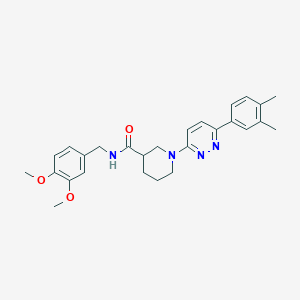
(4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone, also known as MPMP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. MPMP is a small molecule that belongs to the class of piperidine derivatives and has a unique chemical structure that makes it an attractive target for drug discovery and development.
Wirkmechanismus
The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is not fully understood, but it is believed to involve the modulation of certain signaling pathways in cells. (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has been shown to interact with proteins involved in the regulation of ion channels, which could explain its effects on neurotransmitter receptors. Additionally, (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, which could explain its potential anti-cancer properties.
Biochemical and Physiological Effects:
(4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter receptor activity, inhibition of cell proliferation, and induction of apoptosis. (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has also been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is its unique chemical structure, which makes it an attractive target for drug discovery and development. Additionally, the synthesis of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is relatively straightforward and can be performed on a large scale. However, one of the limitations of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone. One area of interest is the development of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone and its potential applications in various areas of research. Finally, the development of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone-based drugs for the treatment of neurological disorders and cancer is an area of active research.
Synthesemethoden
The synthesis of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone involves a multi-step process that begins with the reaction of 4-piperidone hydrochloride with 2-(methylthio)pyridine-3-carbaldehyde in the presence of a reducing agent. The resulting intermediate is then treated with ammonium acetate and hydrogen gas to yield the final product, (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone. This method has been optimized to provide a high yield of pure (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone with excellent reproducibility.
Wissenschaftliche Forschungsanwendungen
(4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has been extensively studied for its potential applications in various areas of research, including neuroscience, cancer research, and drug discovery. In neuroscience, (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has been shown to modulate the activity of certain neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-18-12-11(3-2-6-15-12)13(17)16-7-4-10(9-14)5-8-16/h2-3,6,10H,4-5,7-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXZESLXAIOOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2911394.png)
![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine](/img/structure/B2911395.png)
![(1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)
![N-(4-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2911404.png)
![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetonitrile](/img/structure/B2911405.png)
![(4-Phenylpiperazin-1-yl)(1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2911406.png)


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2911409.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2911410.png)
![3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2911411.png)

![N-[2-[4-[(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911414.png)